molecular formula C21H25FN2O3S B2789956 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-fluorophenyl)benzamide CAS No. 899992-19-9

4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-fluorophenyl)benzamide

Cat. No.: B2789956
CAS No.: 899992-19-9
M. Wt: 404.5
InChI Key: BSDVBAYEAVMNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-fluorophenyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a benzamide core substituted with a cyclohexyl and ethyl group on the sulfonamide nitrogen, and a fluorophenyl group on the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-fluorophenyl)benzamide typically involves the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of cyclohexylamine with ethyl sulfonyl chloride in the presence of a base such as triethylamine to form N-cyclohexyl-N-ethylsulfonamide.

    Coupling with 4-fluorobenzoyl chloride: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base like pyridine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the fluorophenyl ring.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-fluorophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-fluorophenyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonamide group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-fluorophenyl)benzamide can be compared with other sulfonamide derivatives, such as:

    N-(4-fluorophenyl)-N-methylsulfonamide: This compound lacks the cyclohexyl and ethyl groups, which may affect its chemical reactivity and biological activity.

    N-cyclohexyl-N-methylsulfonamide: This compound lacks the fluorophenyl group, which may reduce its binding affinity for certain targets.

    4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide: This compound lacks the fluorine atom, which may affect its chemical stability and reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c1-2-24(19-6-4-3-5-7-19)28(26,27)20-14-8-16(9-15-20)21(25)23-18-12-10-17(22)11-13-18/h8-15,19H,2-7H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDVBAYEAVMNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.